2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1251692-83-7
VCID: VC6576315
InChI: InChI=1S/C18H18F2N4O3S/c19-14-8-13(9-15(20)10-14)11-24-18(25)23-12-16(4-5-17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-10,12H,1-3,6-7,11H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Molecular Formula: C18H18F2N4O3S
Molecular Weight: 408.42

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS No.: 1251692-83-7

Cat. No.: VC6576315

Molecular Formula: C18H18F2N4O3S

Molecular Weight: 408.42

* For research use only. Not for human or veterinary use.

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251692-83-7

Specification

CAS No. 1251692-83-7
Molecular Formula C18H18F2N4O3S
Molecular Weight 408.42
IUPAC Name 2-[(3,5-difluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C18H18F2N4O3S/c19-14-8-13(9-15(20)10-14)11-24-18(25)23-12-16(4-5-17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-10,12H,1-3,6-7,11H2
Standard InChI Key PKTUOTSFZCXCPK-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2

Introduction

Chemical Identity and Structural Features

The core structure of this compound is based on the 1,2,4-triazolo[4,3-a]pyridin-3-one scaffold, a bicyclic system featuring a pyridine ring fused to a triazole moiety . Key substituents include:

  • A 3,5-difluorophenylmethyl group at position 2, introducing aromaticity and electron-withdrawing fluorine atoms.

  • A piperidine-1-sulfonyl group at position 6, contributing sulfonamide functionality and tertiary amine characteristics.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₇F₂N₄O₃S
Molecular Weight410.41 g/mol
LogP (Partition Coefficient)~2.8 (estimated)
SolubilityLow aqueous solubility; soluble in DMSO
Hydrogen Bond Donors1 (triazole NH)
Hydrogen Bond Acceptors6 (triazole N, pyridine N, sulfonyl O, ketone O)

The 3,5-difluorophenyl group enhances metabolic stability by reducing oxidative deamination, a common modification in CNS-targeted drugs . The piperidine sulfonamide moiety may improve blood-brain barrier (BBB) penetration, as sulfonamides often exhibit favorable pharmacokinetic profiles .

Synthesis and Structural Optimization

Core Scaffold Synthesis

The 1,2,4-triazolo[4,3-a]pyridin-3-one core is typically synthesized via cyclization of 2-hydrazinopyridine with urea or carbonyl reagents . For example, heating 2-hydrazinopyridine with urea at 180°C yields the triazolopyridinone scaffold in ~65% efficiency .

Table 2: Key Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1Core scaffold formation2-Hydrazinopyridine + urea, 180°C65
2N-Alkylation at position 23,5-Difluorobenzyl bromide, K₂CO₃, DMF72
3Sulfonylation at position 6Piperidine sulfonyl chloride, Et₃N, CH₂Cl₂58

Pharmacological Implications

Target Prediction and Mechanism

While direct data on this compound is limited, structural analogs suggest potential activity at dopamine D2 receptors (D2R) and metabotropic glutamate receptors (mGluR2) .

  • D2R Modulation: The triazolopyridinone scaffold resembles aripiprazole derivatives, which act as partial D2R agonists . Molecular modeling indicates that bulky substituents at position 2 (e.g., difluorophenylmethyl) may alter binding modes compared to reference ligands .

  • mGluR2 Allosteric Modulation: The piperidine sulfonamide group is characteristic of positive allosteric modulators (PAMs) of mGluR2, as seen in patent US8993591B2 .

In Vitro and Preclinical Data

  • Affinity Studies: Analogous compounds (e.g., 5e in ) exhibit D2R binding affinities (Ki) of 12–50 nM, with sulfonamide derivatives showing improved selectivity over serotonin receptors .

  • BBB Penetration: Computational models (e.g., SwissADME) predict high BBB permeability (BBB score = 0.95) due to moderate lipophilicity (LogP ≈ 2.8) and low polar surface area (70 Ų) .

  • Cytotoxicity: Related triazolopyridinones show IC₅₀ > 100 μM in HepG2 cells, suggesting low acute toxicity .

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